2-[(Benzyloxy)methyl]piperidine
Description
Significance of Piperidine (B6355638) Derivatives as Core Heterocyclic Systems
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. encyclopedia.pubijnrd.org Its prevalence is a testament to its unique conformational flexibility and its ability to engage in crucial interactions with biological targets. The piperidine scaffold is a key component in over 70 FDA-approved drugs, highlighting its importance in the pharmaceutical industry. pharmaceutical-technology.compharmaceutical-business-review.com
The significance of piperidine derivatives spans a wide spectrum of pharmacological activities. ijnrd.orgwisdomlib.org These compounds have demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. encyclopedia.pubresearchgate.net Furthermore, they are integral to drugs targeting the central nervous system, including treatments for Alzheimer's disease, and analgesics for pain management. encyclopedia.pubajchem-a.com The diverse biological activities are attributed to the piperidine ring's ability to serve as a versatile scaffold, allowing for the introduction of various substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties. pharmaceutical-technology.comwisdomlib.org
| Compound Class | Therapeutic Area | Example |
|---|---|---|
| Alkaloids | Pain Relief | Morphine |
| Antipsychotics | Schizophrenia | Haloperidol |
| Antihistamines | Allergies | Loratadine |
| Opioids | Pain Management | Fentanyl |
| Alzheimer's Disease Treatment | Neurodegenerative Disease | Donepezil nih.gov |
Evolution of Research Interest in Substituted Piperidine Architectures
The journey of piperidine chemistry has been one of continuous innovation. Early research was often focused on the isolation and structural elucidation of naturally occurring piperidine alkaloids. However, the recognition of their therapeutic potential spurred the development of synthetic methodologies to access these and other novel piperidine-containing molecules.
Over the past few decades, there has been a significant evolution in the strategies employed for the synthesis of substituted piperidines. nih.gov Traditional methods often relied on the reduction of pyridine (B92270) precursors or multi-step cyclization reactions. nih.gov While effective, these approaches sometimes lacked efficiency and stereocontrol.
Modern synthetic chemistry has ushered in an era of more sophisticated and elegant approaches. news-medical.net These include:
Asymmetric Synthesis: Enabling the preparation of enantiomerically pure piperidines, which is crucial for understanding structure-activity relationships and minimizing off-target effects. nih.gov
Metal-Catalyzed Cyclizations: Utilizing transition metals to facilitate the formation of the piperidine ring with high levels of control over stereochemistry. nih.gov
C-H Activation/Functionalization: A cutting-edge strategy that allows for the direct modification of the piperidine core, streamlining synthetic routes and enabling access to previously inaccessible analogs. grantome.com
Multicomponent Reactions: Combining three or more starting materials in a single step to rapidly generate molecular complexity, offering a time and resource-efficient way to build libraries of piperidine derivatives. nih.gov
Dearomative Functionalization: A powerful strategy for converting readily available pyridines into highly functionalized piperidines. researchgate.net
This continuous development of synthetic methods has significantly expanded the chemical space accessible to medicinal chemists, facilitating the exploration of new and more complex piperidine architectures for drug discovery. news-medical.netajchem-a.com
Overview of 2-[(Benzyloxy)methyl]piperidine as a Synthetic and Bioactive Motif
Within the vast family of piperidine derivatives, this compound has garnered attention as a valuable building block in organic synthesis and as a scaffold for the development of bioactive compounds. The presence of the benzyloxymethyl substituent at the 2-position of the piperidine ring provides a handle for further chemical transformations and can influence the molecule's interaction with biological targets.
The synthesis of this compound and its derivatives often involves multi-step sequences starting from commercially available precursors. For instance, the synthesis of related compounds has been achieved through strategies involving the reduction of corresponding pyridine derivatives or through ring-closing metathesis reactions.
From a bioactive perspective, the 2-substituted piperidine motif is found in a number of compounds with interesting biological profiles. For example, derivatives of this compound have been explored for their potential as modulators of various biological targets. The benzyl (B1604629) group can be readily removed through hydrogenolysis, revealing a primary alcohol that can be further functionalized, making it a versatile intermediate for the synthesis of a diverse range of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
104678-14-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-6-12(7-3-1)10-15-11-13-8-4-5-9-14-13/h1-3,6-7,13-14H,4-5,8-11H2 |
InChI Key |
QJQFTDCEQKMEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzyloxy Methyl Piperidine and Analogs
Strategies for Piperidine (B6355638) Ring Formation with Benzyloxy Substitution
The formation of the piperidine ring is a critical step in the synthesis of 2-[(benzyloxy)methyl]piperidine. Various strategies have been developed to achieve this, often leveraging readily available precursors.
Cyclization Reactions Utilizing Amine and Carboxylic Acid Precursors
A common and effective method for constructing the piperidine ring involves the cyclization of precursors containing both an amine and a carboxylic acid or its derivative. This approach often proceeds through the formation of an amide bond followed by reduction. For instance, the synthesis of piperidin-2-ones can be achieved via a Dieckmann cyclization of β-keto esters, which can then be further modified. ucl.ac.uk While direct examples for this compound are not extensively detailed in the provided results, the general principle of using bifunctional linear precursors to form the heterocyclic ring is a well-established strategy in organic synthesis.
Intramolecular Reductive Amination Approaches
Intramolecular reductive amination is a powerful and direct method for the synthesis of cyclic amines like piperidine. This strategy typically involves a precursor molecule containing both an amine and a carbonyl group (aldehyde or ketone), which cyclize in the presence of a reducing agent. The double reductive amination (DRA) of dicarbonyl compounds with an amine or hydroxylamine (B1172632) is a particularly effective method for constructing the piperidine skeleton. chim.it This approach is versatile, allowing for the introduction of various substituents on the ring. chim.it For example, the reaction of a dicarbonyl compound with an amine using a reducing agent like sodium cyanoborohydride (NaBH3CN) can lead to the formation of the piperidine ring in a single step with high stereocontrol. chim.it
N-Heterocyclization Pathways
N-heterocyclization encompasses a broad range of reactions that form the nitrogen-containing ring. One such pathway involves the electroreductive cyclization of an imine with a terminal dihaloalkane. beilstein-journals.org This method offers a metal-free alternative for constructing the piperidine ring under mild conditions. beilstein-journals.orgnih.gov The process involves the reduction of an imine to form a radical anion, which then undergoes intramolecular cyclization. beilstein-journals.org Another approach is the one-pot synthesis from halogenated amides, which integrates amide activation, reduction, and intramolecular nucleophilic substitution to yield piperidine derivatives. nih.gov These methods provide efficient routes to a variety of N-substituted and C-substituted piperidines. nih.gov
Enantiospecific Synthesis of this compound Derivatives
The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of enantiospecific synthetic methods is of paramount importance.
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The use of chiral auxiliaries, such as (-)-menthyl chloroformate, has been successfully employed in the synthesis of chiral piperidine derivatives. researchgate.netrcsi.com For instance, the asymmetric Michael addition induced by a Davies' chiral auxiliary has been used to create enantiopure piperidin-2,4-diones. ucl.ac.uk Similarly, a chiral auxiliary derived from (S)-proline has been synthesized and used to create chiral Ni(II) complexes, demonstrating the utility of this approach in asymmetric synthesis. ysu.am
Enzymatic Resolution Techniques (e.g., Lipase-Catalyzed)
Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are a class of enzymes that are widely used for this purpose due to their high enantioselectivity, stability in organic solvents, and lack of need for cofactors. allfordrugs.comnih.gov In a typical kinetic resolution, one enantiomer of a racemic substrate is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer and the product. For example, lipase-catalyzed hydrolysis or transesterification can be used to resolve racemic alcohols or esters. nih.govmdpi.com Specifically, lipases such as Candida antarctica lipase (B570770) B (Novozym 435) and lipase from Burkholderia cepacia have been shown to be effective in the resolution of precursors to chiral piperidines and other heterocyclic compounds. allfordrugs.comnih.govmdpi.com This method has been applied to the synthesis of key intermediates for pharmaceuticals, highlighting its industrial relevance. allfordrugs.com
Interactive Data Table: Synthetic Methodologies for Piperidine Derivatives
| Methodology | Key Features | Example Precursors/Reagents | Reference(s) |
| Cyclization of Amine and Carboxylic Acid Precursors | Formation of amide bond followed by reduction. | β-keto esters | ucl.ac.uk |
| Intramolecular Reductive Amination | Direct cyclization of amine and carbonyl functionalities. | Dicarbonyl compounds, amines, NaBH3CN | chim.it |
| N-Heterocyclization (Electroreductive) | Metal-free cyclization under mild conditions. | Imines, terminal dihaloalkanes | beilstein-journals.org |
| N-Heterocyclization (from Halogenated Amides) | One-pot amide activation, reduction, and cyclization. | Halogenated amides | nih.gov |
| Chiral Auxiliary-Mediated Synthesis | Use of a temporary chiral group to direct stereochemistry. | (-)-menthyl chloroformate, Davies' chiral auxiliary | ucl.ac.ukresearchgate.netrcsi.com |
| Enzymatic Resolution (Lipase-Catalyzed) | Kinetic resolution of racemates using lipases. | Racemic alcohols/esters, Candida antarctica lipase B | allfordrugs.comnih.govmdpi.comnih.govmdpi.com |
Asymmetric Catalysis in Piperidine Ring Construction
The enantioselective synthesis of 2-substituted piperidines is a critical challenge in organic synthesis. snnu.edu.cnacs.orgacs.org Asymmetric catalysis offers an elegant solution, enabling the construction of the chiral piperidine core with high stereocontrol. acs.org Various catalytic systems have been developed to achieve this, often involving the asymmetric functionalization of pyridine (B92270) or the cyclization of acyclic precursors.
One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cnorganic-chemistry.org This method provides access to 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding enantioenriched 3-substituted piperidines. snnu.edu.cnorganic-chemistry.org While this method focuses on 3-substitution, the principles of asymmetric metal catalysis are broadly applicable to the synthesis of various substituted piperidines.
Another powerful strategy is the catalytic asymmetric deprotonation-aldehyde trapping-ring expansion of N-Boc pyrrolidine. nih.govacs.org This method delivers β-hydroxy piperidines with high stereoselectivity and has been successfully applied in the synthesis of neurokinin-1 receptor antagonists. nih.govacs.org The versatility of this approach allows for the synthesis of different stereoisomers of chiral β-hydroxy piperidines by varying the catalyst and reaction conditions. acs.org
Furthermore, chemo-enzymatic methods have emerged as a sustainable and efficient route to chiral piperidines. nih.gov By combining chemical synthesis with biocatalysis, it is possible to achieve asymmetric dearomatization of activated pyridines, leading to stereodefined 3- and 3,4-substituted piperidines. nih.gov This approach has been utilized in the synthesis of key intermediates for several pharmaceuticals. nih.gov
The table below summarizes some catalytic systems used in the asymmetric synthesis of piperidine derivatives, highlighting the diversity of approaches available to control stereochemistry during ring construction.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Rh-catalyzed reductive Heck reaction | Arylboronic acids and phenyl pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridines | High yield and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org |
| Catalytic asymmetric deprotonation | N-Boc pyrrolidine | β-Hydroxy piperidines | Concise route to various stereoisomers. nih.govacs.org |
| Amine oxidase/ene imine reductase cascade | N-substituted tetrahydropyridines | 3- and 3,4-Substituted piperidines | Chemo-enzymatic approach with precise stereocontrol. nih.gov |
| PBu₃-catalyzed [4 + 2] annulation | Imines and allenes | Functionalized piperidines | Highly enantioselective variant using a C2-symmetric chiral phosphepine catalyst. acs.org |
Introduction and Manipulation of Benzyloxy Groups
The benzyloxy group serves as a crucial protecting group for the hydroxyl moiety in the synthesis of this compound and is often introduced via nucleophilic substitution reactions.
The Williamson ether synthesis is a classic and widely used method for forming ethers, including the benzyloxy ether in this compound. masterorganicchemistry.comyoutube.comyoutube.com The reaction involves the S_N2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile. masterorganicchemistry.comyoutube.comyoutube.com In the context of synthesizing the target compound, this would typically involve the reaction of 2-(hydroxymethyl)piperidine with a benzyl (B1604629) halide in the presence of a base.
The choice of base is critical to deprotonate the alcohol, forming the more nucleophilic alkoxide. youtube.com Common bases include sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com The reaction is best performed with primary alkyl halides to avoid competing elimination reactions, which are more prevalent with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org
The general mechanism involves the deprotonation of the alcohol to form the alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in a concerted S_N2 fashion. youtube.comyoutube.com
The table below outlines representative conditions for the Williamson ether synthesis.
| Alcohol | Alkyl Halide | Base | Solvent | Typical Yield |
| 2-(Hydroxymethyl)piperidine | Benzyl bromide | Sodium hydride | Tetrahydrofuran (THF) | Good to excellent |
| Phenol | Methyl iodide | Sodium hydroxide | Dichloromethane (B109758)/Water (with phase transfer catalyst) | High |
| Cyclopentanol | 2-Bromobutane | Sodium amide | Not specified | Moderate (potential for E2 side products) youtube.com |
Beyond the Williamson ether synthesis, other nucleophilic substitution strategies can be employed to install the benzyloxy group. nih.govrsc.org A primary route involves the reaction of a piperidine derivative with a benzyloxymethyl halide, such as benzyloxymethyl chloride, in the presence of a base. vulcanchem.com
The reaction of 2-substituted piperazines with sodium benzylate has been shown to yield 2-(benzyloxymethyl)piperazines, demonstrating the utility of this nucleophilic substitution approach. researchgate.netresearchgate.net The reaction proceeds via the attack of the benzylate anion on the electrophilic carbon of the piperazine (B1678402) derivative. researchgate.netresearchgate.net
In some cases, the piperidine nitrogen can first be protected to prevent side reactions, and then the hydroxyl group at the 2-position can be converted to a better leaving group (e.g., a tosylate or mesylate) before reacting with benzyl alcohol or sodium benzylate.
Protecting groups are essential in the multistep synthesis of complex molecules like this compound to mask reactive functional groups and ensure selective transformations. jocpr.com The piperidine nitrogen is often protected to prevent its participation in unwanted side reactions, such as N-alkylation during the introduction of the benzyloxy group.
Common nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be readily removed with acid. The Cbz group, introduced using benzyl chloroformate, is often removed by catalytic hydrogenation.
The benzyl group protecting the hydroxymethyl functionality is itself a protecting group. Its removal is a key deprotection step to yield the final 2-(hydroxymethyl)piperidine or to allow for further functionalization of the hydroxyl group. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen atmosphere, is the most common method for debenzylation. vulcanchem.com This method is generally clean and efficient.
The choice of protecting groups and their corresponding deprotection methods must be orthogonal, meaning that one group can be removed selectively without affecting the other. researchgate.net For instance, a Boc-protected piperidine with a benzyl ether can be selectively deprotected at the nitrogen using acid, leaving the benzyl ether intact. Conversely, the benzyl ether can be removed by hydrogenation without affecting the Boc group.
The following table summarizes common protecting groups and their deprotection conditions relevant to the synthesis of this compound.
| Protecting Group | Functional Group Protected | Protection Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Amine (Piperidine N) | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Amine (Piperidine N) | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |
| Benzyl (Bn) | Alcohol (Hydroxymethyl O) | Benzyl bromide/halide with base | Catalytic Hydrogenation (H₂, Pd/C) vulcanchem.com |
Derivatization and Functionalization Approaches
Once the this compound core is synthesized, further derivatization can be carried out to explore structure-activity relationships or to synthesize more complex target molecules.
The secondary amine of the piperidine ring is a nucleophilic center that can readily undergo alkylation and acylation reactions. researchgate.net
Alkylation: N-alkylation can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction. researchgate.net Care must be taken to control the stoichiometry to avoid over-alkylation to the quaternary ammonium (B1175870) salt. researchgate.net
Acylation: N-acylation is another common transformation, where an acyl group is introduced onto the piperidine nitrogen. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, reaction with acetyl chloride in a solvent like dichloromethane will yield the corresponding N-acetyl derivative. vulcanchem.com These acylation reactions are generally high-yielding and provide stable amide products.
The table below provides examples of derivatization reactions of the piperidine nitrogen.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-2-[(benzyloxy)methyl]piperidine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-2-[(benzyloxy)methyl]piperidine vulcanchem.com |
Functional Group Interconversions (e.g., Ester-to-Amide Conversion)
The transformation of functional groups is a cornerstone of modern organic synthesis, enabling the conversion of readily available starting materials into more complex and valuable molecules. In the context of synthesizing analogs of this compound, the interconversion of an ester to an amide represents a critical and versatile strategy. This transformation allows for the introduction of a wide range of nitrogen-containing substituents at the C2 position of the piperidine ring, starting from a common piperidine-2-carboxylate precursor. The resulting carboxamide can then serve as a key intermediate for further modifications or as the final target molecule itself.
The direct amidation of esters, often referred to as aminolysis, provides a more atom-economical and often milder alternative to traditional methods that involve the conversion of carboxylic acids to activated species like acid chlorides or anhydrides. nih.gov Recent advancements have led to the development of various protocols for the direct conversion of esters to amides, including base-promoted, metal-catalyzed, and metal-free conditions.
The direct reaction of esters with amines can be effectively promoted by strong bases. For instance, potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) has been shown to facilitate the amidation of various esters. rsc.orgresearchgate.net This method has been successfully applied to the acylation of piperidine. rsc.org The reaction typically proceeds by the activation of the amine by the strong base, increasing its nucleophilicity towards the ester carbonyl group.
A systematic study of base-promoted direct amidation has demonstrated the successful reaction of piperidine with various benzoate (B1203000) esters. nih.gov These reactions are typically carried out at elevated temperatures in water, highlighting a move towards more environmentally benign solvent systems.
| Ester Substrate | Amine | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl Benzoate | Piperidine | H₂O, 110 °C, 12 h | 48 | nih.gov |
| 4-Fluoro-phenyl Benzoate | Piperidine | H₂O, 110 °C, 12 h | 59 | nih.gov |
| 4-Methyl-phenyl Benzoate | Piperidine | H₂O, 110 °C, 12 h | 98 | nih.gov |
| Phenyl thiophene-2-carboxylate | Piperidine | H₂O, 110 °C, 12 h | 44 | nih.gov |
This interactive table summarizes the yields of direct amidation reactions between various esters and piperidine under aqueous, catalyst-free conditions.
In addition to base-promoted methods, various catalytic systems have been developed to facilitate the direct amidation of esters. These methods often offer milder reaction conditions and broader substrate scope. For example, iron(III) chloride (FeCl₃) has been reported as an effective catalyst for the solvent-free direct amidation of esters with a range of amines. nih.gov While specific examples involving piperidine-2-carboxylates are not detailed, the general applicability of these methods suggests their potential utility in the synthesis of 2-carboxamide (B11827560) piperidine derivatives.
The synthesis of (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide, a close analog of the target structure, has been described in the patent literature, underscoring the industrial relevance of this class of compounds. google.com The synthesis of such molecules often relies on the robust and predictable nature of ester-to-amide interconversions.
The general strategy for accessing analogs of this compound via this route would involve the initial synthesis of a suitable piperidine-2-carboxylate, such as ethyl piperidine-2-carboxylate (ethyl pipecolate). This precursor can then be subjected to direct amidation with a desired amine to yield the corresponding piperidine-2-carboxamide. Subsequent reduction of the amide functionality would then furnish the final 2-(aminomethyl)piperidine (B33004) derivative. This two-step sequence provides a flexible approach to a diverse range of analogs by simply varying the amine used in the amidation step.
Stereochemical Investigations and Control in Piperidine Synthesis
Importance of Defined Stereochemistry in 2-[(Benzyloxy)methyl]piperidine Derivatives
The defined stereochemistry of this compound derivatives is paramount as the three-dimensional shape of a drug molecule is a crucial determinant of its interaction with biological targets like enzymes and receptors. mhmedical.com The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, which underscores the pivotal role of stereochemistry in biological activity. nih.govnih.govresearchgate.net For many classes of compounds, stereochemistry is the primary driver of potency and pharmacokinetic properties, including target binding, metabolism, and distribution. nih.govresearchgate.net
In the case of piperidine (B6355638) derivatives, the precise placement and orientation of substituents on the heterocyclic ring significantly influence their biological properties. nih.govresearchgate.net Different enantiomers of a chiral drug can exhibit varied pharmacological actions; one may be beneficial while the other could be inactive or even detrimental. researchgate.net For instance, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by transport systems and for binding to the target enzyme. nih.govnih.govresearchgate.net This highlights the necessity of controlling stereochemistry during synthesis to produce a single, effective enantiomer, thereby enhancing therapeutic efficacy and minimizing potential side effects. researchgate.net
Diastereoselective and Enantioselective Synthetic Routes
The synthesis of piperidine derivatives with specific stereochemistry can be achieved through various diastereoselective and enantioselective methods. These routes are essential for producing enantiomerically pure compounds for pharmacological evaluation.
One common approach is the asymmetric hydrogenation of substituted pyridinium (B92312) salts. For example, the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts using the MeO-BoQPhos ligand has been shown to produce enantioenriched 2-alkyl piperidines with high levels of enantioselectivity (up to 93:7 er). nih.gov While this specific study did not use a benzyloxymethyl substituent, the methodology is applicable to a range of 2-alkyl pyridinium salts, including those with oxygen-containing functional groups. nih.gov For instance, a TBS-protected 2-methanol pyridinium salt was reduced with an 82:18 enantiomeric ratio. nih.gov
Another strategy involves the diastereoselective cycloaddition of aldimines with dienes. clockss.org The use of a trimethylsilyl (B98337) substituent on the aromatic ring of an aldimine has been shown to afford high diastereoselectivity in the [4+2] cycloaddition with 2-silyloxy-1,3-butadiene to form trans-2,6-diaryl-4-piperidones. clockss.org This method allows for the construction of two new chiral centers on the piperidone ring with controlled stereochemistry. clockss.org
Asymmetric allylic alkylation is another powerful technique. The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through a sequence involving the asymmetric allylic alkylation of a benzyloxy imide to create a stereogenic quaternary center, followed by a stereoretentive ring contraction. nih.gov This demonstrates a method for setting stereochemistry that could be adapted for piperidine systems.
The following table summarizes some enantioselective synthetic approaches relevant to substituted piperidines:
| Method | Catalyst/Reagent | Substrate Type | Enantiomeric Ratio (er) | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salt | Up to 93:7 | nih.gov |
| Asymmetric Hydrogenation (TBS-protected) | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-(CH₂OTBS)-N-benzylpyridinium salt | 82:18 | nih.gov |
| Asymmetric Allylic Alkylation | Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | Benzyloxy imide | Not specified | nih.gov |
Chiral Resolution Techniques for Enantiopure this compound Intermediates
When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution of a racemic mixture is a viable alternative. wikipedia.org This process separates a racemate into its individual enantiomers. wikipedia.org
A widely used method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by removing the resolving agent. wikipedia.org For example, (S)-mandelic acid has been used to resolve a racemic alcohol intermediate in the synthesis of duloxetine, where the (S)-alcohol forms an insoluble salt that can be filtered off. wikipedia.org A similar approach could be applied to resolve racemic this compound or its precursors. A patent describes the resolution of 2-piperidin-2-yl-ethanol, a structurally related compound, achieving high enantiomeric purity (exceeding 95% ee). google.com
Kinetic resolution is another powerful technique. This involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the selective transformation of one enantiomer while the other remains largely unreacted. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using n-BuLi and the chiral ligand sparteine, yielding both the reacted and unreacted piperidines with high enantiomeric ratios. whiterose.ac.uk Furthermore, a catalytic kinetic resolution of various disubstituted piperidines has been developed using chiral hydroxamic acids, achieving good selectivity factors. nih.gov
High-performance liquid chromatography (HPLC) with a chiral stationary phase is also a common method for the analytical and preparative separation of enantiomers. nih.gov Racemic 1,3-dimethyl-4-phenylpiperidines have been successfully resolved using commercially available columns with cellulose-based chiral stationary phases. nih.gov
The following table outlines common chiral resolution techniques:
| Technique | Principle | Example Application | Reference |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Resolution of racemic alcohols with (S)-mandelic acid. | wikipedia.org |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Resolution of N-Boc-2-aryl-4-methylenepiperidines with n-BuLi/sparteine. | whiterose.ac.uk |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Resolution of 1,3-dimethyl-4-phenylpiperidine derivatives. | nih.gov |
Conformational Analysis of Piperidine Ring Systems with Benzyloxy Substituents
The biological activity of piperidine derivatives is not only dependent on their configuration but also on their conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds. The piperidine ring typically adopts a chair conformation to minimize steric strain. A substituent at the 2-position, such as the benzyloxymethyl group, can exist in either an axial or an equatorial orientation.
The conformational preference of substituents on a piperidine ring is influenced by a combination of steric and electronic factors. researchgate.net For many substituted piperidines, the conformational free energies are similar to those of analogous cyclohexanes. nih.gov Generally, bulky substituents prefer the equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring. Infrared spectroscopy and dipole moment measurements have indicated that the N-H group in piperazine (B1678402) prefers the equatorial position, similar to its preference in piperidine. rsc.org
However, the presence of heteroatoms and polar substituents can significantly alter the conformational equilibrium. nih.gov For 4-substituted piperidines with polar groups (F, OH, Br), protonation of the nitrogen leads to a stabilization of the axial conformer, which is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov Computational studies, using methods like Density Functional Theory (DFT), are valuable tools for analyzing the minimum-energy conformers and estimating their relative proportions. researchgate.net Such studies have been used to investigate the dynamic behavior of N-substituted piperidines and pyrrolidines. researchgate.net While specific conformational analysis data for this compound was not found in the search results, the principles governing substituted piperidines suggest that the large benzyloxymethyl group would predominantly favor the equatorial position to minimize steric hindrance.
Reactivity and Chemical Transformations of 2 Benzyloxy Methyl Piperidine Derivatives
Substitution Reactions on Piperidine (B6355638) Nitrogen and Carbon Centers
The piperidine ring and its substituents in 2-[(benzyloxy)methyl]piperidine derivatives are susceptible to both nucleophilic and electrophilic substitution reactions, providing avenues for extensive functionalization.
Nucleophilic and Electrophilic Substitution Pathways
Electrophilic substitution reactions primarily target the aromatic ring of the benzyloxy group. The benzene (B151609) ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. youtube.com The benzyloxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the benzyloxymethyl substituent. libretexts.org The stability of the intermediate carbocation, known as a benzylic carbocation, is enhanced through resonance with the benzene ring, facilitating these substitution reactions. khanacademy.org
Furthermore, substitution reactions can also occur at the benzylic carbon. Depending on the reaction conditions and the nature of the leaving group, these substitutions can proceed through either an SN1 or SN2 mechanism. khanacademy.org The stability of the benzylic carbocation favors the SN1 pathway, while less sterically hindered substrates may undergo an SN2 reaction. khanacademy.org
Oxidation and Reduction Chemistry of Functional Groups
The functional groups within this compound derivatives offer multiple sites for oxidation and reduction, allowing for the selective introduction or modification of chemical handles.
Selective Oxidation of Aliphatic and Aromatic Moieties
The aliphatic piperidine ring can be oxidized under specific conditions. For example, oxidation can lead to the formation of piperidones. The benzylic position is also susceptible to oxidation, potentially yielding a carboxylic acid. khanacademy.org The choice of oxidizing agent is crucial for achieving selectivity between the piperidine ring and the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the aromatic ring under harsh conditions.
Reductive Transformations of Carbonyl and Nitrile Functions
Derivatives of this compound bearing carbonyl or nitrile functionalities can undergo a variety of reductive transformations. For example, a ketone or aldehyde can be reduced to the corresponding alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Nitrile groups can be reduced to primary amines, providing a route to further functionalization.
A key reductive transformation for this class of compounds is the cleavage of the benzyl (B1604629) ether. This is commonly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst. This debenzylation reaction is a valuable synthetic tool, as it unmasks a primary alcohol at the 2-position of the piperidine ring, which can then be used in subsequent reactions.
Hydrolytic Stability and Pathways
The hydrolytic stability of this compound derivatives is an important consideration, particularly in biological and pharmaceutical applications. The ether linkage of the benzyloxymethyl group is generally stable under neutral and basic conditions. However, under strongly acidic conditions, it can be susceptible to cleavage.
The stability of amidine functionalities, which can be incorporated into derivatives, has been studied. For instance, benzamidinium compounds have been shown to hydrolyze to the corresponding primary amides in aqueous base, with the rate of hydrolysis increasing with pH. researchgate.net This suggests that derivatives of this compound containing similar functional groups may exhibit pH-dependent hydrolytic lability.
Cycloaddition and Condensation Reactions
The piperidine nitrogen and the potential for creating reactive intermediates from the core structure allow for participation in cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.
Condensation reactions are a powerful tool for C-C and C-N bond formation. The secondary amine of the piperidine ring can react with carbonyl compounds such as aldehydes and ketones to form enamines or participate in reductive amination processes. latech.edu For example, the condensation of piperidine with aromatic aldehydes has been reported to yield various products depending on the reaction conditions. nih.gov Furthermore, radical condensation reactions between benzylic alcohols and acetamides have been developed, suggesting a potential pathway for functionalizing the benzylic position of this compound derivatives. rsc.org
While specific examples of cycloaddition reactions involving this compound itself are not prevalent in the reviewed literature, the generation of reactive intermediates such as azomethine ylides from related amine/aldehyde condensations opens up the possibility for (3+2) dipolar cycloadditions. nih.gov These reactions are valuable for the construction of five-membered heterocyclic rings.
Applications in Advanced Organic Synthesis
2-[(Benzyloxy)methyl]piperidine as a Chiral Building Block
Chirality plays a crucial role in the efficacy and safety of many pharmaceutical drugs. Chiral piperidine (B6355638) scaffolds, in particular, are prevalent in a large number of active pharmaceuticals. researchgate.net The introduction of a chiral center within the piperidine ring can significantly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. researchgate.net this compound, possessing a stereogenic center at the 2-position of the piperidine ring, serves as an important chiral building block in the synthesis of enantiomerically pure compounds. nih.govrsc.orgbldpharm.com
Precursor to Complex Heterocyclic Systems
The piperidine ring of this compound is a key feature that allows it to serve as a precursor for the synthesis of more complex heterocyclic systems. nih.govgoogle.comnih.gov Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs. nih.gov The reactivity of the nitrogen atom and the carbon atoms within the piperidine ring allows for various chemical transformations, leading to the construction of fused, bicyclic, and other intricate heterocyclic architectures.
For instance, the piperidine nitrogen can undergo N-alkylation or N-arylation reactions, while the carbon backbone can be functionalized through various C-H activation or ring-closing metathesis reactions. These transformations enable the incorporation of the this compound scaffold into larger and more structurally diverse molecules.
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a key intermediate in the synthesis of various pharmacologically relevant scaffolds. nih.govnih.govacs.orgnih.govnih.govnih.govmedchemexpress.com Nitrogen-containing scaffolds are among the most important structural components of therapeutic agents. mdpi.com
Construction of β-Lactamase Inhibitor Analogs (e.g., Avibactam (B1665839) Precursors)
A notable application of this compound derivatives is in the synthesis of β-lactamase inhibitors, such as avibactam. Avibactam is a non-β-lactam inhibitor that is effective against a broad spectrum of β-lactamase enzymes. google.com A key intermediate in the synthesis of avibactam is 5R-[(benzyloxy)amino]piperidine-2S-carboxylate. google.comacs.org Synthetic routes have been developed that utilize piperidine-based precursors to construct the core structure of avibactam, highlighting the importance of this heterocyclic scaffold in addressing antibiotic resistance. acs.org
Synthesis of Neurokinin-1 (NK1) Receptor Antagonist Frameworks
Derivatives of this compound have been instrumental in the development of potent and orally active neurokinin-1 (NK1) receptor antagonists. nih.govnih.govacs.org These antagonists are being investigated for their potential in treating a variety of conditions, including emesis and depression. The synthesis of N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines has led to the discovery of compounds with significant improvements in potency and in vivo efficacy. nih.govacs.org The piperidine moiety in these structures is a critical component of the pharmacophore responsible for their biological activity. nih.gov
Preparation of HIV Protease Inhibitor Intermediates
The piperidine scaffold is also a key structural element in the design of inhibitors targeting the human immunodeficiency virus (HIV) protease. acs.orgnih.govnih.govmedchemexpress.comgoogle.com HIV protease is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.govmedchemexpress.com Synthetic strategies have been developed to incorporate piperidine-based structures into novel HIV protease inhibitors. nih.govgoogle.com For example, 2,5,6-substituted morpholine (B109124) derivatives, which can be synthesized from piperidine precursors, have shown promise in inhibiting HIV protease. google.com The versatility of the piperidine ring allows for the introduction of various substituents to optimize the inhibitory activity and pharmacokinetic properties of these antiviral agents. nih.gov
Development of Other Nitrogen-Containing Medicinal Scaffolds
The application of this compound and related structures extends beyond the specific examples mentioned above. The piperidine motif is a common feature in a wide array of medicinally important molecules. nih.govmedchemexpress.com Research continues to explore the use of piperidine-based building blocks in the synthesis of novel compounds with potential therapeutic applications in areas such as oncology. nih.gov The ability to readily modify the piperidine ring and its substituents allows for the creation of diverse chemical libraries for drug discovery programs. mdpi.com
Utilization in Combinatorial Chemistry Libraries
The strategic use of privileged scaffolds is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel bioactive molecules. The piperidine ring, a ubiquitous motif in pharmaceuticals, is a prime example of such a scaffold. nih.gov While direct and extensive examples of large-scale combinatorial libraries built specifically from the "this compound" scaffold are not widely reported in publicly available literature, the principles of combinatorial chemistry can be readily applied to this and similar 2-substituted piperidine building blocks. The presence of a reactive nitrogen atom and the potential for further functionalization on the piperidine ring make it a suitable candidate for the generation of diverse compound libraries.
The synthesis of such libraries can be approached through both solid-phase and solution-phase methodologies. acs.orgmt.com In a typical solid-phase synthesis, the piperidine scaffold would be anchored to a resin, allowing for the sequential addition of various building blocks with easy purification by simple washing. rsc.orgacs.org Alternatively, parallel solution-phase synthesis offers the advantage of using a wider range of reaction conditions and easier final product characterization. mt.comyoutube.com
The primary point of diversification on the this compound scaffold is the secondary amine. This nitrogen can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions with a wide array of commercially available carboxylic acids, acid chlorides, sulfonyl chlorides, and aldehydes. This allows for the systematic introduction of diverse functional groups at this position, modulating the steric and electronic properties of the final compounds.
A hypothetical combinatorial library derived from this compound could be constructed by reacting the scaffold with a set of diverse building blocks. The following table illustrates a potential library design where the piperidine nitrogen is functionalized with different acyl and sulfonyl chlorides.
| Entry | Scaffold | Building Block (R-COCl or R-SO₂Cl) | Resulting Compound Structure | Hypothetical Molecular Weight |
|---|---|---|---|---|
| 1 |
| Benzoyl chloride |
| 309.41 |
| 2 | Acetyl chloride |
| 247.34 | |
| 3 | Tosyl chloride |
| 359.49 | |
| 4 | Dansyl chloride |
| 438.59 |
This table is illustrative to demonstrate the concept of a combinatorial library based on the this compound scaffold and does not represent actual experimental data from a specific study.
Further diversification could be achieved by utilizing a scaffold with additional functional groups on the piperidine ring. For instance, a hydroxyl group could be introduced, which would then serve as a second point for derivatization, leading to a more complex and three-dimensional library. Diversity-oriented synthesis (DOS) strategies often employ such multifunctional scaffolds to rapidly generate a wide range of structurally diverse molecules, including those reminiscent of natural alkaloids. researchgate.netrsc.org
Research into the synthesis of piperidine-based libraries has demonstrated the feasibility of creating large collections of compounds for biological screening. nih.govlincoln.ac.uk For example, solid-phase synthesis has been successfully used to generate libraries of piperazine-2-carboxylic acid derivatives, a scaffold structurally related to 2-substituted piperidines. acs.org These libraries have proven valuable in the discovery of new drug candidates. The principles from these and other studies on substituted piperidines could be directly translated to the development of libraries from this compound. ajchem-a.com
Biological and Pharmacological Research Applications Mechanism Oriented
Exploration of Molecular Target Interactions and Mechanisms of Action
Derivatives of the 2-[(Benzyloxy)methyl]piperidine scaffold have been the subject of extensive investigation to understand their interactions with key biological targets at the molecular level. This research is crucial for elucidating their mechanisms of action and guiding the design of more potent and selective compounds.
Interaction with Enzymes (e.g., Cholinesterases, Monoamine Oxidases)
The inhibition of cholinesterases (ChE) and monoamine oxidases (MAO) is a key strategy in the management of neurodegenerative disorders like Alzheimer's disease. researchgate.net The monoamine oxidase enzymes (MAO-A and MAO-B) are mitochondrial-bound proteins that catalyze the oxidative deamination of monoamine neurotransmitters. semanticscholar.orgacs.org Their inhibition can lead to increased neurotransmitter levels and is a target for treating neurodegeneration. semanticscholar.orgacs.org Similarly, acetylcholinesterase (AChE) inhibitors are used to increase acetylcholine (B1216132) levels in the brain. researchgate.net
Hybrids incorporating the benzylpiperidine moiety have been designed and evaluated as dual inhibitors of both MAO and AChE. researchgate.net For instance, a series of benzylpiperidine-derived hydrazones were synthesized and tested for their inhibitory activity against MAO-A, MAO-B, and AChE. researchgate.net
One notable compound from this series, a benzylpiperidine–isatin hybrid, demonstrated potent and selective inhibition of MAO-A with an IC₅₀ value of 0.0077 µM, while showing moderate inhibition of MAO-B (IC₅₀: 7.90 µM). researchgate.net Another compound in the series exhibited strong inhibition against MAO-A (IC₅₀ = 0.26 µM) and MAO-B (IC₅₀ = 0.116 µM), along with moderate AChE inhibition (IC₅₀ = 3.70 µM). researchgate.net A different derivative showed high potency against AChE (IC₅₀ = 0.064 µM), comparable to the standard drug donepezil, and moderate inhibition of MAO-A and MAO-B. researchgate.net These findings underscore the potential of the benzylpiperidine scaffold in developing multi-target-directed ligands for neurodegenerative diseases. researchgate.net
Table 1: Inhibitory Activity of Benzylpiperidine Derivatives against MAOs and AChE
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Benzylpiperidine-isatin hybrid 1 | MAO-A | 0.0077 |
| MAO-B | 7.90 | |
| Benzylpiperidine-hydrazone 5 | MAO-A | 0.26 |
| MAO-B | 0.116 | |
| AChE | 3.70 | |
| Benzylpiperidine-hydrazone 8 | AChE | 0.064 |
| MAO-A | 2.55 | |
| MAO-B | 1.47 |
Data sourced from a study on benzylpiperidine-derived hydrazones as dual inhibitors. researchgate.net
Receptor Binding Studies (e.g., NK1 Receptors, Neurotransmitter Receptors)
The piperidine (B6355638) scaffold is a key component in ligands targeting various neurotransmitter receptors. The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), is implicated in pain, inflammation, and vomiting. nih.govnih.gov Derivatives of 2-phenyl-3-(benzyloxy)piperidine have been synthesized and identified as potent and orally active human NK1 antagonists. nih.gov For example, compounds like 3-[-(2S,3S)-3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)- 2-phenylpiperidino}methyl]-1,2,4-triazole and 5-[¿(2S,3S)-3-(((3,5-bis(trifluoromethyl)-phenyl)methyl)oxy)-2- phenylpiperidino}methyl]-3-oxo-1,2,4-triazolone demonstrated significant in vitro and in vivo potency. nih.gov
The dopamine (B1211576) D4 receptor (D4R) is another important target, particularly for conditions like Parkinson's disease. nih.gov A novel 3- or 4-benzyloxypiperidine scaffold has been discovered and characterized for its D4R antagonist activity. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that modifications to both the nitrogen and oxygen substituents of the piperidine ring significantly impact activity. nih.gov For instance, the 3-fluorobenzyl derivative (8a) showed good activity with a Kᵢ of 205.9 nM and was selective against other dopamine receptor subtypes (D1, D2, D3, D5). nih.gov Further modifications, such as adding a methyl group (4-fluoro-3-methyl, 8c, Kᵢ = 135 nM), also yielded active compounds. nih.gov These benzyloxypiperidine derivatives were noted for their selectivity against other dopamine receptors. nih.gov
Table 2: Binding Affinity of Benzyloxypiperidine Derivatives for Dopamine D4 Receptor
| Compound | N-Substituent | O-Substituent | Kᵢ (nM) |
|---|---|---|---|
| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |
| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |
| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |
| 8e | 3-Fluoro-4-methoxybenzyl | 4-Methylbenzyl | 241 |
| 8f | 3-Fluoro-4-methoxybenzyl | 2-Methylbenzyl | 343 |
Data sourced from a study on benzyloxypiperidine-based dopamine 4 receptor antagonists. nih.gov
Modulation of Ion Channels (e.g., Kv1.3 Potassium Channels)
The voltage-gated potassium channel Kv1.3 is a significant therapeutic target, particularly in immunology, as its blockade can suppress T-lymphocyte activation. nih.govmdpi.com Piperidine-containing compounds have been identified as potent blockers of the Kv1.3 channel. nih.gov
A notable example is UK-78,282, a piperidine derivative that potently blocks the Kv1.3 channel with an IC₅₀ of approximately 200 nM. nih.gov Research has indicated that a closely related compound, CP-190,325, which features a benzyl (B1604629) group instead of the benzhydryl moiety found in UK-78,282, is significantly less potent. nih.gov This suggests that while the piperidine core is important for activity, the nature of the substituent plays a critical role in determining the potency of Kv1.3 channel blockade. Studies show that these blockers act in a use-dependent manner, preferentially binding to and blocking the C-type inactivated state of the channel. nih.gov
Affinity for Transporter Systems (e.g., Dopamine Transporter, Norepinephrine (B1679862) Transporter, Serotonin (B10506) Transporter)
The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are crucial for regulating neurotransmitter levels and are primary targets for antidepressant and stimulant drugs. wikipedia.orgnih.gov The 2-benzylpiperidine (B184556) structure is similar to stimulants like methylphenidate and has been investigated for its interaction with these transporters. wikipedia.org
2-Benzylpiperidine itself has a reported binding affinity (Kᵢ) for DAT of 6,360 nM and functionally inhibits dopamine reuptake with an IC₅₀ ranging from 3,780 to 8,800 nM. wikipedia.org While less potent than methylphenidate, it demonstrates a clear interaction with the dopamine transporter. wikipedia.org Its activity at other transporters is weaker, showing 36% inhibition of norepinephrine transporter (NET) binding and 22% inhibition of serotonin transporter (SERT) binding at a high concentration of 10,000 nM. wikipedia.org
Derivatives of this scaffold have been developed to achieve higher potency and selectivity. For example, 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives were synthesized and shown to inhibit the reuptake of biogenic amines, with some compounds demonstrating biological activity comparable to the antidepressant viloxazine. nih.gov This highlights the tunability of the piperidine scaffold for modulating monoamine transporter activity. wikipedia.orgnih.gov
Table 3: Affinity of 2-Benzylpiperidine for Monoamine Transporters
| Transporter | Parameter | Value (nM) |
|---|---|---|
| Dopamine Transporter (DAT) | Kᵢ (affinity) | 6,360 |
| IC₅₀ (inhibition) | 3,780 - 8,800 | |
| Norepinephrine Transporter (NET) | % Inhibition @ 10,000 nM | 36% |
| Serotonin Transporter (SERT) | % Inhibition @ 10,000 nM | 22% |
Data sourced from pharmacological studies of 2-benzylpiperidine. wikipedia.org
In Vitro Pharmacological Profiling and Biological Activity Spectrum
The in vitro pharmacological profile of compounds based on the this compound scaffold is diverse, reflecting the chemical tractability of the core structure. As detailed in the preceding sections, these derivatives have demonstrated significant interactions with a range of enzymes, receptors, and transporters. The collective data from these studies provide a broad overview of the biological activity spectrum, indicating that the benzylpiperidine framework is a "privileged scaffold" in medicinal chemistry. innovareacademics.in The specific biological activity is highly dependent on the nature and position of substituents on both the piperidine ring and the benzyl group.
Antioxidant Activity Investigations
Oxidative stress is implicated in the pathology of numerous diseases, including neurodegenerative disorders. researchgate.net Consequently, compounds that possess both a primary pharmacological activity and antioxidant properties are of great interest. The piperidine nucleus is considered a good candidate for developing potent antioxidant agents. innovareacademics.in
Investigations into benzylpiperidine derivatives have confirmed their potential as antioxidants. researchgate.net For example, benzylpiperidine-derived hydrazones, which were designed as dual inhibitors of MAOs and AChE, were also evaluated for their antioxidant activity. researchgate.net Studies confirmed that key compounds in this series, which showed potent enzyme inhibition, also possessed antioxidant capabilities, although specific quantitative data on the antioxidant activity of the parent compound this compound is not extensively detailed in the provided context. researchgate.net The antioxidant property is thought to arise from the ability to scavenge free radicals, which is beneficial in the context of neurodegenerative diseases where oxidative damage is a contributing factor. researchgate.netnih.gov
Antimicrobial Efficacy Research
Derivatives of this compound have been investigated for their potential to combat microbial infections. Research in this area has focused on synthesizing and evaluating new piperidine-based compounds for their activity against a range of bacterial and fungal pathogens.
Studies have shown that certain piperidine derivatives exhibit significant antimicrobial effects. For instance, novel piperidine compounds have been synthesized and tested against bacteria such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using methods like the disc diffusion method. biointerfaceresearch.com In some cases, these synthetic derivatives have demonstrated moderate to excellent antibacterial activity, with some compounds showing efficacy comparable to standard antibiotics like chloramphenicol. biointerfaceresearch.com The structural modifications of the piperidine core play a crucial role in determining the spectrum and potency of antimicrobial action. researchgate.netacademicjournals.org
For example, a study on various piperidine derivatives revealed that while some compounds showed broad-spectrum antibacterial activity, their effectiveness against fungal species was more varied. researchgate.netacademicjournals.org Certain derivatives displayed inhibitory effects against fungi like Aspergillus niger and Candida albicans, while others were inactive against species such as Fusarium verticilliodes. researchgate.netacademicjournals.org The synthesis of these compounds often involves multi-step reactions, including Wittig olefination, O-alkylation, and nucleophilic substitution, to create a library of derivatives for biological screening. biointerfaceresearch.com The ongoing research into N(1)-benzyl and N(1)-benzyloxy dihydrotriazine diamines, which share structural similarities, has also shown promise in identifying lead compounds for new antimycobacterial agents. nih.gov
Neuroprotective Potential Studies
The piperidine scaffold is a key structural element in many compounds targeting the central nervous system (CNS). nih.gov Research into this compound derivatives has extended to their potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.
Studies have investigated the effects of piperidine-containing compounds on neuronal cells. For instance, piperine (B192125), an alkaloid containing a piperidine ring, has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov This protection is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov Specifically, piperine was found to reduce oxidative stress, decrease the number of activated microglia, and inhibit the expression of inflammatory cytokines. nih.gov
Furthermore, derivatives of 1-benzylpiperidine (B1218667) have been explored as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The design of these inhibitors often involves modifying the substituents on the piperidine and benzyl groups to optimize their binding to the active site of AChE. nih.gov The goal is to develop compounds with high affinity and selectivity for AChE over other enzymes like butyrylcholinesterase (BuChE), which can lead to fewer side effects. The development of multi-target-directed ligands, which can simultaneously modulate different biological targets involved in the neurodegenerative cascade, is an emerging area of interest. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the molecular scaffold influence efficacy and selectivity. These studies systematically alter different parts of the molecule—the piperidine ring, the benzyloxy group, and any linking moieties—to identify key structural features for optimal biological activity.
Impact of Piperidine Ring Stereochemistry on Bioactivity
The stereochemistry of the piperidine ring is a critical determinant of biological activity. The spatial arrangement of substituents on the chiral centers of the piperidine ring can significantly affect how a molecule interacts with its biological target.
Research has shown that chirality plays a pivotal role in the potency and selectivity of piperidine derivatives. nih.gov For many classes of compounds, one enantiomer is often significantly more active than the other. nih.gov This stereospecificity can arise from differential binding affinities to the target protein or from stereoselective uptake by transport systems. nih.gov For example, in the synthesis of positional analogues of methylphenidate, the stereochemistry at the benzylic carbon was found to be retained due to the formation of a bicyclic intermediate, which favors a specific approach of the reactant. nih.gov The choice of catalyst and protecting groups on the piperidine nitrogen can also control the site- and stereoselectivity of C-H functionalization reactions, leading to the desired 2-substituted, 3-substituted, or 4-substituted piperidine analogues. nih.gov
Influence of Benzyloxy Substitution Patterns on Target Selectivity and Potency
Modifications to the benzyl group of the benzyloxy moiety offer another avenue for fine-tuning the pharmacological profile of these compounds. The electronic and steric properties of substituents on the aromatic ring can influence binding affinity, target selectivity, and pharmacokinetic properties.
SAR studies have demonstrated that the nature and position of substituents on the benzyl ring can have a profound impact on potency. For instance, in a series of benzyloxy piperidine-based dopamine D4 receptor antagonists, the introduction of fluorine and methyl groups at various positions on the benzyl ring led to significant differences in binding affinity. nih.gov For example, a 3,4-difluorobenzyl group or a 4-fluoro-3-methylbenzyl group often resulted in higher potency compared to an unsubstituted benzyl group. nih.gov Conversely, some substitutions can lead to a loss of activity. nih.gov The selectivity for the target receptor over other related receptors can also be modulated by these substitutions. nih.gov
Linker Chemistry and Scaffold Hybridization for Multi-Target Ligands
To address the multifactorial nature of complex diseases like neurodegenerative disorders, researchers are increasingly designing multi-target-directed ligands (MTDLs). nih.gov This approach involves combining pharmacophores from different drug classes into a single molecule that can interact with multiple biological targets. The linker connecting these pharmacophores is a critical component of the MTDL design.
The length, flexibility, and chemical nature of the linker can significantly influence the biological activity of the hybrid molecule. nih.gov For example, in the design of tacrine-curcumin hybrids as MTDLs for Alzheimer's disease, the linker's properties would be expected to affect the simultaneous binding to acetylcholinesterase and other targets. nih.gov Scaffold hybridization, where two or more known bioactive scaffolds are merged, is a common strategy for creating MTDLs. The goal is to develop a single compound that can modulate multiple pathways involved in the disease process, potentially leading to enhanced therapeutic efficacy. nih.gov
Computational and Theoretical Studies
Molecular Docking Simulations for Target Identification and Ligand Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.
Molecular docking simulations can estimate the binding affinity of a ligand to a target protein, typically expressed as a binding energy score. For instance, in a study of piperine (B192125) and its analogues with Interleukin-1β (IL-1β), the binding energies were calculated to determine their affinity for the protein's binding site. The results showed that analogues of piperine could bind with higher affinity than the natural product itself. For example, analogue 4c exhibited a binding energy of -7.22 kcal/mol, compared to piperine's -6.08 kcal/mol. mdpi.com Similarly, in a study on piperidine (B6355638) derivatives as potential inhibitors of the main protease (MPro) of SARS-CoV-2, docking studies were used to predict the binding interactions. nih.gov Another study on N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring used molecular modeling to predict possible binding modes into the active site of the dopamine (B1211576) D2 receptor. tandfonline.com
In a study focused on sigma receptor 1 (S1R) ligands, a series of piperidine/piperazine-based compounds were evaluated. The most potent compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone , was found to have a high affinity for S1R with a Kᵢ value of 3.2 nM. rsc.orgrsc.org Docking analysis was employed to understand its binding mode within the receptor. rsc.orgrsc.org
Table 1: Predicted Binding Affinities of Piperidine Derivatives from Molecular Docking Studies
| Compound/Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Piperine | IL-1β | -6.08 | mdpi.com |
| Analogue 3a | IL-1β | -6.04 | mdpi.com |
| Analogue 4a | IL-1β | -7.18 | mdpi.com |
| Analogue 3c | IL-1β | -6.25 | mdpi.com |
| Analogue 4c | IL-1β | -7.22 | mdpi.com |
| Piperlongumine (PPL) | IL-1β | -5.83 | mdpi.com |
| Analogue 10 | IL-1β | -6.19 | mdpi.com |
A crucial outcome of molecular docking is the identification of key amino acid residues within the binding pocket of a protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex.
For a potent S1R agonist, molecular dynamics simulations following docking revealed crucial interactions with specific amino acid residues. rsc.org The basic amino moiety of the compound formed an essential ionic interaction with the side chain of Glu172, a hydrogen bond with the same residue, and a π–cation interaction with Trp89. rsc.org In a study on piperine's potential to inhibit class C beta-lactamase, molecular docking and subsequent molecular dynamics simulations highlighted favorable hydrogen bonds and van der Waals interactions with the AmpC enzyme. researchgate.net Similarly, for spiro-piperidine derivatives with antileishmanial activity, docking experiments rationalized their in vitro activities by showing their binding poses within the Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1) binding site. researchgate.net
Table 2: Key Amino Acid Interactions for Piperidine Derivatives
| Compound | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma Receptor 1 (S1R) | Glu172, Trp89 | Ionic, Hydrogen Bond, π–cation | rsc.org |
| Piperine | Class C Beta-Lactamase (AmpC) | Not specified | Hydrogen Bonds, van der Waals | researchgate.net |
| Spiro-piperidine 8a | Lm-PTR1 | Not specified | Not specified | researchgate.net |
| Spiro-piperidine 9a | Lm-PTR1 | Not specified | Not specified | researchgate.net |
In Silico Prediction of Biological Activity Spectra
In silico tools can predict a wide range of biological activities for a given chemical structure. These predictions are based on models trained on large datasets of known active compounds.
For a series of 1-piperazine indole (B1671886) hybrids, Molinspiration software was used to predict their biological activities. The results indicated that both nicotinic acid and nicotinic amide derivatives had a high probability of being kinase inhibitors, while the nicotinic acid derivatives also showed potential as enzyme inhibitors and GPCR ligands. nih.gov The antimicrobial activity of newly synthesized piperidine derivatives has also been evaluated, with some compounds showing activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net Furthermore, the antioxidant potential of piperidine-containing compounds has been reviewed, highlighting another facet of their diverse biological activities. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. This method is crucial for validating docking results and understanding the physical movement of macromolecules. nih.gov
In a study of piperidine derivatives as potential inhibitors of the SARS-CoV-2 main protease, MD simulations were performed to assess the stability and flexibility of the docked complexes. nih.gov The stability of the complex between piperine and class C beta-lactamase was also confirmed through MD simulations, which showed minimal conformational alterations. researchgate.net For a potent S1R ligand, MD simulations were used to elucidate the network of interactions within the receptor, confirming the importance of both polar and hydrophobic interactions for stabilizing the ligand. rsc.org These simulations can reveal subtle conformational changes and the flexibility of proteins, which can be critical for drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
A QSAR study on furan-pyrazole piperidine derivatives developed models to predict their inhibitory activity against Akt1 kinase and their antiproliferative effects on cancer cell lines. nih.govtandfonline.com These models were based on 2D and 3D autocorrelation descriptors and showed good predictive ability. nih.govtandfonline.comtandfonline.com Another QSAR analysis on a series of piperidine derivatives as farnesyltransferase (FTase) inhibitors revealed that the inhibitory activity was related to van der Waals surface area features and the separation between hydrophobic and hydrophilic regions of the molecules. nih.gov Fragment-based QSAR has also been used to design novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction. researchgate.net
Table 3: QSAR Model Validation Parameters for Furan-Pyrazole Piperidine Derivatives
| Model Parameter | Akt1 Inhibition | OVCAR-8 Antiproliferation | HCT116 Antiproliferation | Reference |
|---|---|---|---|---|
| r² | 0.789 - 0.832 | 0.742 | Not Specified | nih.govtandfonline.com |
| Q²LOO | 0.796 | 0.684 | Not Specified | nih.gov |
| RMSE | 0.247 | 0.299 | Not Specified | nih.gov |
| F | 57.578 | 32.283 | Not Specified | nih.gov |
Future Research Trajectories for 2 Benzyloxy Methyl Piperidine Chemistry
Development of Novel Stereoselective Synthetic Methodologies
The biological activity of piperidine (B6355638) derivatives is often contingent on their stereochemistry. Consequently, the development of novel, efficient, and highly stereoselective synthetic methods is a critical research avenue. The chiral 2,3-disubstituted piperidine motif, in particular, is present in over 300,000 therapeutic agents and intermediates, making its asymmetric synthesis a key challenge. nih.gov
Future research should focus on expanding the synthetic toolkit for accessing specific stereoisomers of 2-[(benzyloxy)methyl]piperidine and its analogs. Key areas for development include:
Asymmetric Catalysis: Exploration of new catalytic systems is paramount. For instance, asymmetric copper-catalyzed cyclizative aminoboration has shown promise for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov Future work could adapt this and other transition-metal-catalyzed reactions to achieve high enantiomeric excess (ee) and diastereoselectivity for various substitution patterns on the piperidine ring.
Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly selective alternative to metal-based catalysts. Developing organocatalytic routes to chiral this compound precursors could provide access to novel stereoisomers under mild reaction conditions.
Substrate-Controlled Syntheses: Leveraging existing stereocenters within a synthetic precursor to direct the formation of new ones is a powerful strategy. Research into diastereoselective reactions starting from chiral pool materials or employing chiral auxiliaries attached to the piperidine scaffold could provide reliable access to desired diastereomers. mdpi.com
A summary of promising stereoselective approaches applicable to piperidine synthesis is presented below.
| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantage | Relevant Finding |
| Asymmetric Copper Catalysis | [CuOTf]₂·PhH / (S, S)-Ph-BPE | High enantioselectivity for cis-isomers. | Achieved 96% ee for a key chiral piperidine intermediate. nih.gov |
| Substrate-Controlled Aldol Reaction | N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione with LDA/HMPA | High diastereoselectivity for anti-aldol products. | Can produce single stereoisomers depending on reaction conditions. mdpi.com |
Exploration of Under-Investigated Biological Targets
The versatility of the piperidine scaffold allows it to interact with a wide array of biological targets. clinmedkaz.org While research has identified its potential for treating CNS disorders, cancer, and microbial infections, many specific targets remain under-investigated for the this compound core structure. clinmedkaz.org
Future pharmacological studies should aim to deorphanize this scaffold by screening it against diverse panels of receptors, enzymes, and ion channels. Promising areas for exploration include:
Sigma Receptors (S1R and S2R): Piperidine-based compounds have shown high affinity for sigma receptors. nih.govrsc.org Further investigation into the interaction of this compound derivatives with these receptors could lead to novel therapeutics for neurological and psychiatric disorders.
NMDA Receptor Subtypes: Subtype-selective antagonists of the N-methyl-D-aspartate (NMDA) receptor are sought after for treating conditions like stroke, chronic pain, and neurodegenerative diseases. google.com The 2-substituted piperidine framework is a known pharmacophore for this target, warranting a focused investigation. google.com
Enzyme Families: Beyond cholinesterases, many other enzyme families could be relevant targets. Screening against kinases, proteases, and metabolic enzymes could reveal unexpected activities and open new therapeutic avenues. In silico predictions suggest piperidine derivatives can affect a wide range of enzymes. clinmedkaz.org
| Target Class | Specific Example | Therapeutic Area | Rationale |
| Receptors | Sigma-1 Receptor (S1R) | Neurodegeneration, Pain | Known affinity of piperidine scaffolds for S1R. nih.govrsc.org |
| Receptors | NMDA Receptor Subtypes | Stroke, Alzheimer's Disease | 2-substituted piperidines are known antagonists. google.com |
| Enzymes | Kinases, Proteases | Oncology, Inflammation | The piperidine scaffold is a versatile backbone for inhibitor design. clinmedkaz.org |
| Ion Channels | Voltage-gated ion channels | Arrhythmia, Epilepsy | In silico tools predict interactions between piperidine derivatives and various ion channels. clinmedkaz.org |
Design of Next-Generation Multi-Target Ligands and Probes
The multifactorial nature of complex diseases like Alzheimer's disease (AD) and cancer has spurred the development of multi-target-directed ligands (MTDLs). nih.gov The MTDL strategy offers a promising paradigm for treating such complex disorders by modulating multiple pathological pathways simultaneously. nih.govresearchgate.net The this compound scaffold is an ideal starting point for designing such molecules.
Future research should focus on the rational design of hybrid molecules that incorporate the this compound core with other pharmacophores to hit multiple targets.
Alzheimer's Disease: Building on work with N-benzylpiperidine analogs that dually inhibit acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), new hybrids can be developed. nih.govresearchgate.net Incorporating moieties that also target amyloid-β aggregation or neuroinflammation could lead to more effective AD therapies. nih.govnih.gov
Oncology: Hybrid scaffolds combining a piperidine moiety with fragments known to inhibit targets like VEGFR-2 or other kinases could yield potent anti-cancer agents. mdpi.com
Chemical Probes: Designing fluorescently-tagged or biotinylated derivatives of this compound can create powerful chemical probes to study biological systems, identify new binding partners, and visualize target engagement in cells.
| MTDL Strategy | Target Combination Example | Disease Context | Design Rationale |
| Dual Enzyme Inhibition | Acetylcholinesterase (AChE) & BACE-1 | Alzheimer's Disease | N-benzylpiperidine core is a known inhibitor scaffold for both targets. nih.govresearchgate.net |
| Receptor-Enzyme Inhibition | Sigma-1 Receptor (S1R) & AChE | Alzheimer's Disease | Combine neuroprotective S1R agonism with symptomatic relief from AChE inhibition. |
| Anti-Angiogenic/Cytotoxic | VEGFR-2 & Tubulin | Cancer | Integrate a kinase-inhibiting pharmacophore with a cytotoxic piperidine-based moiety. |
Advanced Computational Approaches for Structure-Based Drug Design
Computational chemistry provides indispensable tools for accelerating the drug discovery process. Applying these methods to the this compound scaffold can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Future research should leverage a combination of computational techniques:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify key molecular descriptors that correlate with the biological activity of piperidine derivatives, enabling the prediction of activity for novel, un-synthesized compounds. nih.gov
Molecular Docking: Docking studies can predict the binding modes of this compound analogs within the active sites of their biological targets. nih.gov This structural insight is crucial for designing derivatives with enhanced interactions and higher affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of ligand-receptor interactions, revealing the stability of binding poses and identifying crucial amino acid residues involved in the interaction. nih.govrsc.org This information is vital for rational drug design and lead optimization.
Pharmacophore Modeling: E-pharmacophore models, derived from the structures of known active ligands or receptor binding sites, can be used to screen virtual libraries and identify novel piperidine-based hits with the desired activity profile. researchgate.net
| Computational Method | Application | Expected Outcome |
| QSAR | Predict activity of new analogs | Prioritization of synthetic targets. nih.gov |
| Molecular Docking | Elucidate binding modes | Guide for structure-based design to improve potency. nih.govresearchgate.net |
| Molecular Dynamics | Assess binding stability and key interactions | Deeper understanding of the molecular recognition process. nih.govrsc.org |
| Pharmacophore Modeling | Virtual screening for new hits | Identification of novel chemical matter with desired activity. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-[(Benzyloxy)methyl]piperidine with high purity?
- Answer: Synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, analogous piperidine derivatives are synthesized using NaOH in dichloromethane for deprotonation and activation of intermediates . Purification via column chromatography or recrystallization is recommended to achieve ≥98% purity, as demonstrated in related piperidine compounds . Yield optimization may require adjusting stoichiometry, reaction time, and temperature, with inert atmospheres (e.g., nitrogen) to prevent oxidation .
Q. How can the structure of this compound be confirmed post-synthesis?
- Answer: Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Identify proton environments (e.g., benzyloxy methyl protons at δ ~3.5–4.5 ppm) and piperidine ring conformation .
- Mass Spectrometry: Confirm molecular weight (expected ~205.27 g/mol) and fragmentation patterns .
- IR Spectroscopy: Detect functional groups like C-O (benzyloxy) at ~1100–1250 cm⁻¹ .
Cross-reference with PubChem-derived SMILES/InChI data for validation .
Q. What safety precautions are necessary when handling this compound?
- Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation (H333 hazard) .
- Storage: Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
- Emergency Measures: Flush eyes with water for 15 minutes (P305+P351+P338) and wash skin with soap (P303+P361+P353) if exposed .
Advanced Research Questions
Q. How does the benzyloxy group influence the reactivity of the piperidine ring in substitution reactions?
- Answer: The benzyloxy moiety acts as an electron-donating group, stabilizing carbocation intermediates during electrophilic substitution. However, steric hindrance from the benzyl group may limit accessibility to the piperidine nitrogen. For example, halogenation (e.g., bromination) requires catalysts like FeCl₃ to overcome steric effects . Reductive alkylation of the piperidine ring can be achieved using NaBH₄ in methanol, but competing side reactions (e.g., benzyloxy cleavage) must be monitored via TLC .
Q. What methodologies are recommended for assessing the ecological toxicity of this compound given limited data?
- Answer: Conduct tiered ecotoxicity studies:
- Acute Toxicity: Use Daphnia magna or Vibrio fischeri assays to determine LC₅₀/EC₅₀ values .
- Biodegradability: Perform OECD 301F (manometric respirometry) to assess mineralization rates .
- Bioaccumulation: Calculate logP values (estimated ~2.5) to predict partitioning in aquatic systems .
Note: Current data gaps (e.g., persistence, mobility) necessitate experimental validation .
Q. How can researchers address contradictions in reported physicochemical properties of this compound?
- Answer:
- Reproducibility: Replicate synthesis/purification protocols from independent sources (e.g., PubChem vs. TCI America) .
- Analytical Cross-Validation: Compare melting points, boiling points, and spectral data across studies .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict logP, pKa, and stability under varying pH/temperature .
Document discrepancies in peer-reviewed frameworks (e.g., FINER criteria) to prioritize unresolved questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzoyl-2-[(benzyloxy)methyl]piperidine](https:////upload.wikimedia.org/wikipedia/commons/thumb/a/a9/N-Benzoyl-2-%28benzyloxymethyl%29piperidine.svg/150px-N-Benzoyl-2-%28benzyloxymethyl%29piperidine.svg.png)
![N-Acetyl-2-[(benzyloxy)methyl]piperidine](https:////upload.wikimedia.org/wikipedia/commons/thumb/c/c8/N-Acetyl-2-%28benzyloxymethyl%29piperidine.svg/150px-N-Acetyl-2-%28benzyloxymethyl%29piperidine.svg.png)
![N-Tosyl-2-[(benzyloxy)methyl]piperidine](https:////upload.wikimedia.org/wikipedia/commons/thumb/8/8e/N-Tosyl-2-%28benzyloxymethyl%29piperidine.svg/150px-N-Tosyl-2-%28benzyloxymethyl%29piperidine.svg.png)
![N-Dansyl-2-[(benzyloxy)methyl]piperidine](https:////upload.wikimedia.org/wikipedia/commons/thumb/5/5f/N-Dansyl-2-%28benzyloxymethyl%29piperidine.svg/150px-N-Dansyl-2-%28benzyloxymethyl%29piperidine.svg.png)
